(4-Methylpyrimidin-2-yl)cyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-8-6(10-5)9-4-7/h2-3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLTZYDMIBVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951386 | |
| Record name | (4-Methylpyrimidin-2-yl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-65-2 | |
| Record name | NSC65877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methylpyrimidin-2-yl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 4 Methylpyrimidin 2 Yl Cyanamide and Analogues
Fundamental Reactivity of the Cyanamide (B42294) Group
The reactivity of the cyanamide moiety is characterized by its ability to participate in both nucleophilic and electrophilic interactions. This section explores the fundamental reactions at the cyanamide carbon and nitrogen atoms.
Nucleophilic Addition Reactions at the Cyanamide Carbon and Nitrogen Atoms
The carbon-nitrogen triple bond of the cyanamide group is susceptible to nucleophilic attack. For instance, in the presence of a suitable base, the cyanamide can be deprotonated to form a cyanamide anion. This anion can then act as a nucleophile, adding to various electrophiles. A notable example is the nucleophilic addition of the cyanamide anion to nitrile oxides, which, followed by a 5-exo-dig cyclization, yields oxadiazol-5-imine products in excellent yields. nih.gov These can be further hydrolyzed to the biologically relevant oxadiazol-5-ones. nih.gov
Similarly, pyrimidine (B1678525) 1-oxides have been shown to react with cyanamide to produce 2-ureidopyrimidines through a nucleophilic substitution of a hydrogen atom. researchgate.net This highlights the ability of the cyanamide nitrogen to act as a nucleophile. Furthermore, the reaction of amidoximes with aryl sulfonyl chlorides, first observed in the 19th century, can lead to the formation of cyanamide species through a proposed peroxo-intermediate, which undergoes cyclization and ring-opening. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Citation |
| Cyanamide Anion | Nitrile Oxide | Oxadiazol-5-imine | nih.gov |
| Pyrimidine 1-oxide | Cyanamide | 2-Ureidopyrimidine | researchgate.net |
| Amidoxime | Aryl Sulfonyl Chloride | Cyanamide | nih.gov |
Electrophilic Activation and Protonation Studies of the Cyanamide Moiety
The cyanamide group can be activated by electrophiles. For example, N-sulfonyl cyanamides are valuable reagents in synthetic chemistry. mdpi.com The sulfonyl group enhances the electrophilicity of the cyanamide, facilitating reactions such as Lewis acid-assisted aminocyanation and electrophilic cyanation with Grignard reagents. mdpi.com
Protonation of the cyanamide group can also influence its reactivity. Studies on molybdenum(0) complexes have shown that cyanamide can be reductively dehydrogenated to a cyanoimide ligand (NCN²⁻). rsc.org This coordinated cyanoimide is susceptible to electrophilic attack by proton sources like HBF₄, leading to protonation at the exo-nitrogen atom. rsc.org This activation by a metal center demonstrates the potential for modulating the reactivity of the cyanamide moiety through coordination chemistry.
Cycloaddition Reactions Involving Pyrimidinyl Cyanamides
The carbon-nitrogen triple bond of pyrimidinyl cyanamides makes them excellent partners in cycloaddition reactions, providing access to a variety of five- and six-membered heterocyclic systems. mdpi.com
Formal [3+2] Cycloadditions for the Construction of Nitrogen-Rich Heterocycles (e.g., 1,2,4-Oxadiazoles)
Pyrimidinyl cyanamides can participate as the 2π component in [3+2] cycloaddition reactions. A significant application of this reactivity is the synthesis of 1,2,4-oxadiazoles. One method involves the zinc-chloride catalyzed reverse nucleophilic addition of an N-Boc-hydroxylamine to the cyanamide-nitrile, followed by acylation, deprotection, and ring-closure. nih.govmdpi.com
Another approach involves the in-situ generation of a cyanamide anion, which then undergoes a formal [3+2] cycloaddition with nitrile oxides. mdpi.com This reaction proceeds through nucleophilic addition of the cyanamide anion to the nitrile oxide, followed by a 5-exo-dig cyclization to form the 1,2,4-oxadiazole (B8745197) ring system. nih.govmdpi.com These methods provide efficient routes to substituted 1,2,4-oxadiazoles, which are of interest in medicinal chemistry. clockss.orgnih.gov
| Dipole | Dipolarophile | Heterocycle Formed | Citation |
| Nitrile Oxide | Pyrimidinyl Cyanamide | 1,2,4-Oxadiazole | nih.govmdpi.com |
| Azide (B81097) | Cyanamide | 4-Aminotetrazole | mdpi.com |
Co-cyclization Reactions of the Nitrile Moiety with Unsaturated Systems (e.g., Alkynes, Alkenyl-Nitriles)
The nitrile group of pyrimidinyl cyanamides can undergo co-cyclization reactions with unsaturated partners like alkynes and alkenyl-nitriles, often catalyzed by transition metals. mdpi.com Metal-catalyzed [2+2+2] cycloadditions are a powerful tool for constructing six-membered rings. For instance, the co-cyclization of cyanamides with diynes or alkenyl-nitriles, using catalysts based on cobalt, iron, or iridium, affords functionally diverse 2-aminopyridine (B139424) and aminopyrimidine derivatives. mdpi.com
Specifically, iron-based catalyst systems have been shown to be effective for the intermolecular cyclization of terminal aryl acetylenes with cyanamides to yield 2-amino-4,6-diarylpyridines. mdpi.com Furthermore, the [2+2+2] co-cyclization of alkenyl-nitriles with cyanamide has been utilized to access substituted aminopyrimidines. mdpi.com
Intramolecular and Intermolecular Cyclization Pathways Facilitated by the Cyanamide Functionality
The cyanamide group can facilitate both intramolecular and intermolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. nih.gov These reactions often proceed through radical or non-radical pathways. nih.gov
For example, eco-friendly and regiospecific intramolecular cyclization of N,N-disubstituted cyanamides has been developed to synthesize imidazoles and oxazoles. nih.gov The reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent yields 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-ones. nih.gov Similarly, the reaction of 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide with primary aliphatic amines can afford either 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine or 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amines depending on the solvent. nih.gov
Radical cascade cyclizations involving N-acyl-cyanamide alkenes have also been reported for the construction of dihydroisoquinolinone and 4-quinazolinone cores. researchgate.net Furthermore, an electrochemical approach has been described for the (bis)trifluoromethylative cyclization of N-cyanamide alkenes and alkynes to produce C,N-(bis)trifluoromethylated cyclic amidines. rsc.org
Intermolecularly, copper-mediated cyclization-cyanation reactions of o-alkynylphenols and anilines can lead to the formation of 3-cyanoindoles and 3-cyanobenzofurans. nih.gov These examples showcase the versatility of the cyanamide functionality in facilitating cyclization reactions to generate complex heterocyclic structures.
Formation of Fused Heterocyclic Systems
The cyanamide moiety in pyrimidinyl cyanamides serves as a versatile building block for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govmdpi.com These reactions often proceed through intramolecular cyclization or condensation pathways.
Quinazolinones: The synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, can be achieved from pyrimidine precursors. nih.govmdpi.com For instance, isocytosine (B10225) analogues containing a 2-cyanoaryl group can undergo an organocatalytic cascade reaction to form isocytosine-fused quinazolines. researchgate.net Another approach involves the carbonylative coupling of ortho-iodoanilines with cyanamide, which, after in situ ring closure of the N-cyanobenzamide intermediate, yields 2-aminoquinazolin-4(3H)-ones. organic-chemistry.org
Pyrazinopyrimidines and Purines: The synthesis of purines and related fused systems can be initiated from cyanamide derivatives. Theoretical studies suggest that purines could form in prebiotic environments from cyanamide and cyanoacetylene (B89716) through a 4-cyanoimidazole intermediate. nih.govacs.orgnih.gov This intermediate can then react with other small molecules to construct the six-membered ring characteristic of purines. nih.govacs.org The de novo biosynthesis of purine (B94841) nucleotides also involves the construction of the purine ring system from simpler precursors, highlighting the fundamental role of such building blocks in nature. utah.edujiwaji.edu
| Fused System | Precursors | Key Reaction Type | Ref. |
| Quinazolinones | ortho-iodoanilines, cyanamide | Carbonylative coupling, cyclization | organic-chemistry.org |
| Isocytosine-fused quinazolines | β-ketoamides with 2-cyanoaryl group | Organocatalytic cascade reaction | researchgate.net |
| Purines | Cyanamide, cyanoacetylene (theoretical) | Radical-induced reactions, cyclization | nih.govnih.gov |
| Pyrimido[4,5-d]pyrimidines | 5-Cyanouracils, guanidines | Pyrimidine-to-pyrimidine ring transformation | rsc.org |
Ring Transformation Reactions of Pyrimidine Scaffolds Initiated by Cyanamide Nucleophilicity
The nucleophilic character of the cyanamide group can induce ring transformation reactions in the pyrimidine scaffold, leading to the formation of different heterocyclic systems. These transformations are often facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. wur.nl
One notable example is the reaction of 5-cyanouracils with thioureas and guanidines. rsc.org This interaction leads to a novel pyrimidine-to-pyrimidine ring transformation, yielding 5-carbamoyl-2-thiocytosines and 2,4-diamino-5-carbamoylpyrimidines, respectively. rsc.org In some cases, such as with 1-phenyl-substituted 5-cyanouracils, the reaction with thioureas can lead to the formation of fused pyrimido[4,5-d]pyrimidine-2,4-diones. rsc.org
The quaternization of the pyrimidine ring enhances its reactivity towards nucleophiles, making ring transformations possible under milder conditions. wur.nl For instance, while the hydrazinolysis of pyrimidine to pyrazole (B372694) requires high temperatures, the corresponding reaction with a 1-methylpyrimidinium salt can occur at room temperature. wur.nl The general mechanism involves an initial nucleophilic addition to the pyrimidine ring, followed by ring opening and subsequent recyclization to form the new heterocyclic system. wur.nl
Functionalization of the Pyrimidine Ring System
Direct functionalization of the pyrimidine ring is a key strategy for the synthesis of novel derivatives with potential applications in various fields, including medicinal chemistry.
Alkylation Reactions at Nitrogen and Carbon Centers of the Pyrimidine Ring
Alkylation of the pyrimidine ring can occur at both nitrogen and carbon atoms, depending on the reaction conditions and the nature of the substrate. researchgate.netnih.gov The pyrimidine moiety is a fundamental component of many biologically important molecules, and its alkylation is a common method for modifying their properties. researchgate.net
Nitrogen alkylation of the pyrimidine ring is a well-established transformation. acs.org However, direct C-H alkylation of pyrimidines presents a greater challenge due to the lower reactivity of C-H bonds. researchgate.net In the context of nucleosides, the C5 position of pyrimidine bases is a primary site for alkylation, with methylation being a key modification in both DNA and RNA. nih.gov
Recent advances have focused on developing methods for the regiodivergent alkylation of pyridines, a related N-heterocycle, which could potentially be applied to pyrimidines. acs.org These methods often rely on the use of specific organometallic reagents and catalysts to control the site of alkylation. acs.org
| Alkylation Site | Substrate Type | Key Features | Ref. |
| Nitrogen | General pyrimidines | Well-established transformation | acs.org |
| Carbon (C5) | Pyrimidine nucleosides | Important biological modification (e.g., methylation) | nih.gov |
| Carbon (C2/C4) | Pyridines (related heterocycle) | Regiodivergent methods using specific alkyllithium activators | acs.org |
C-H Functionalization Strategies Utilizing Pyrimidine N-Oxides and Cyanamides
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov
Pyrimidine N-oxides have been utilized as effective precursors for C-H functionalization. nih.govchemrxiv.org Photoredox catalysis can generate oxygen-centered radicals from pyridine (B92270) N-oxides, which can then act as hydrogen atom transfer (HAT) agents to activate C-H bonds in a variety of substrates. nih.govchemrxiv.org This strategy has been successfully applied to the alkylation and heteroarylation of unactivated C(sp³)–H bonds. nih.gov
The cyanamide group can also play a role in directing C-H functionalization. For example, chelation-assisted C-H activation has been used for the cyanation of various aromatic and heteroaromatic systems. nih.gov While direct application to (4-methylpyrimidin-2-yl)cyanamide is not explicitly detailed in the provided context, the principles of directing group-assisted C-H functionalization are well-established for related nitrogen-containing heterocycles. rsc.org For instance, the pyrimidyl group in 2-pyrimidylanilines can direct the ortho-C–H borylation of the aniline (B41778) ring. rsc.org
Structural Modifications and Derivative Synthesis for Academic Research
Principles for the Design and Synthesis of Pyrimidinyl Cyanamide (B42294) Analogues
The design of pyrimidinyl cyanamide analogues is guided by established principles of medicinal and synthetic chemistry. The pyrimidine (B1678525) ring is a well-known pharmacophore present in numerous biologically active compounds and nucleic acids. organic-chemistry.org The cyanamide group (—NH—C≡N) is a unique functional group that can act as a bioisostere for other groups like ureas or thioureas, and its nitrile moiety can participate in various chemical transformations. cardiff.ac.uk
Key design strategies involve:
Functional Group Transformation: The highly reactive nitrile group of the cyanamide can be converted into a wide range of other functional groups or heterocycles. It readily undergoes cycloaddition reactions to form five- and six-membered heterocycles. nih.gov
Scaffold Hopping and Hybridization: The pyrimidine core can be linked to other pharmacologically relevant moieties, such as sulfonamides, to create hybrid molecules. This approach aims to combine the biological activities of both fragments or to interact with multiple biological targets simultaneously. nih.gov
Substitution and Decoration: Introducing various substituents onto the pyrimidine ring or the exocyclic amine allows for the fine-tuning of steric and electronic properties. This can significantly impact the molecule's biological activity and pharmacokinetic profile.
Synthesis of these analogues often begins with the pyrimidine core, followed by the introduction or modification of the cyanamide group. Alternatively, the entire substituted pyrimidine ring system can be constructed through cyclization reactions. researchgate.net The choice of synthetic route depends on the desired final structure and the availability of starting materials.
Synthesis and Characterization of Key Derivative Classes
The reactivity of the cyanamide functional group is central to the synthesis of diverse derivative classes. Researchers have successfully used (4-Methylpyrimidin-2-yl)cyanamide and related structures as platforms to build more complex molecules.
The conversion of the cyanamide moiety into other nitrogen-containing functional groups is a common strategy to expand the chemical space.
Carboximidamides (Guanidines): The cyanamide group is a direct precursor to the guanidine (B92328) group. The addition of an amine to the nitrile carbon of a pyrimidinyl cyanamide yields the corresponding N,N'-substituted guanidine derivative. This transformation is significant as the guanidine moiety is a key feature in many biologically active compounds. benthamdirect.comnih.govresearchgate.net For instance, N-aryl-N'-(pyrimidin-2-yl)guanidines have been synthesized and evaluated as antagonists for Toll-like receptor 4 (TLR4). benthamdirect.comnih.gov While many syntheses build the pyrimidine ring onto a pre-existing guanidine, the addition of amines to pyrimidinyl cyanamides provides a direct route to these valuable structures.
Imidazolidines: Imidazolidines, which are saturated five-membered nitrogen heterocycles, can be synthesized through various routes, often involving the condensation of a 1,2-diamine with an aldehyde or ketone. rsc.org For cyanamide derivatives, palladium-catalyzed carboamination reactions of N-allyl-N'-cyanoguanidines (formed from cyanamides) can afford cyclic guanidines, including imidazolidine-based structures, in good yields. nih.gov
Benzazole Derivatives: Hetaryl cyanamides can react with ortho-difunctional benzene (B151609) derivatives to produce benzazoles. researchgate.net Specifically, the reaction of a pyrimidinyl cyanamide with 2-aminobenzenethiol is a known method for synthesizing 2-(pyrimidinylamino)benzothiazoles. The reaction proceeds through the initial addition of the thiol group to the electrophilic carbon of the nitrile, forming a thiourea-like intermediate, which then undergoes intramolecular cyclization to yield the benzothiazole (B30560) ring system. researchgate.net Similarly, reactions with o-aminophenols or o-phenylenediamines can lead to benzoxazole (B165842) or benzimidazole (B57391) derivatives, respectively.
Cycloaddition reactions involving the nitrile group of the cyanamide are a powerful tool for constructing five-membered heterocyclic rings like triazoles and oxazoles.
Triazole Derivatives: The carbon-nitrogen triple bond of cyanamides readily participates in [3+2] cycloaddition reactions to form triazoles. nih.gov For example, the "click chemistry" reaction between an azide (B81097) and the nitrile of a pyrimidinyl cyanamide, often catalyzed by copper, provides a highly efficient route to 1,2,3-triazole-substituted pyrimidines. researchgate.net This method has been used to synthesize novel pyrimidine-triazole-sulfonamide hybrids. rsc.org
Oxazole (B20620) Derivatives: The synthesis of oxazoles from cyanamides can be achieved through several methods. A gold-catalyzed intermolecular reaction allows for the trapping of intermediate α-oxo gold carbenes with various cyanamides to produce 2-amino-1,3-oxazoles. organic-chemistry.org Another approach involves the synthesis of 1,2,4-oxadiazoles, a class of oxazole isomers, through a zinc-chloride catalyzed addition of a hydroxylamine (B1172632) derivative to the cyanamide nitrile, followed by cyclization. nih.gov Classical methods like the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde, also provide a pathway to oxazole rings. wikipedia.org
| Reactant | Reagent(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Pyrimidinyl Cyanamide | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole | [3+2] Cycloaddition (Click Chemistry) |
| Pyrimidinyl Cyanamide | α-Diazo ketone, Gold catalyst | 2-Amino-1,3-oxazole | Intermolecular Carbene Trapping |
| Pyrimidinyl Cyanamide | N-Boc-hydroxylamine, ZnCl₂, TFAA | 1,2,4-Oxadiazole (B8745197) | Addition-Cyclization |
Attaching aryl or heteroaryl substituents to the pyrimidine ring is a common strategy to modulate the electronic properties and biological activity of the molecule.
Pyridyl-Substituted Analogues: The synthesis of pyridyl-substituted pyrimidinyl cyanamides has been achieved through multicomponent reactions. For instance, reacting substituted anilines with cyanamide in the presence of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one can yield 4-(3-pyridyl)-substituted pyrimidin-2-ylcyanamides directly. researchgate.net Another approach involves building the pyrimidine ring from a pyridyl-containing precursor. Condensing acetylpyridines with dimethylformamide dimethyl acetal (B89532) creates an enaminone intermediate, which can then be cyclized with guanidine to form a 4-(pyridinyl)-2-aminopyrimidine. nih.gov This aminopyrimidine can then potentially be converted to the target cyanamide.
Phenyl-Substituted Analogues: Similar to pyridyl analogues, phenyl-substituted pyrimidines are often synthesized by reacting chalcones (which contain phenyl groups) with guanidine hydrochloride. researchgate.net This yields 4,6-diphenylpyrimidin-2-amines, which are precursors for the corresponding cyanamides. Direct arylation of the pyrimidine ring is also a possible, though often less regioselective, route. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce phenyl groups onto heterocyclic scaffolds and could be applied to a suitably halogenated pyrimidinyl cyanamide. nih.gov
The hybridization of the pyrimidine scaffold with a sulfonamide moiety (—SO₂NH—) has emerged as a particularly fruitful area of research, leading to compounds with significant therapeutic potential. nih.gov The sulfonamide group is a key pharmacophore found in a wide range of drugs. researchgate.net
The synthesis of these hybrids typically involves coupling a pyrimidine derivative with a sulfonyl chloride, or vice versa. For example, pyrimidine-sulfonamide hybrids have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrase (CA). rsc.orggoogle.com In one approach, a series of triazole-sulfonamide bearing pyrimidine derivatives were synthesized via click chemistry, demonstrating a modular approach to complex hybrid molecules. rsc.org These compounds often show enhanced biological activity compared to their individual components, which is attributed to their ability to interact with multiple binding sites or targets. nih.govwikipedia.org
| Hybrid Scaffold | Synthetic Strategy | Reported Biological Target | Reference |
|---|---|---|---|
| Pyridine-Sulfonamide | Coupling of pyridine (B92270) amine with sulfonyl chloride | VEGFR-2 | google.com |
| Pyrimidine-Sulfonamide | Hybridization of pyrimidine and sulfonamide moieties | Anticancer targets | nih.gov |
| Pyrimidine-Triazole-Sulfonamide | Click chemistry between azide-sulfonamide and alkyne-pyrimidine | Carbonic Anhydrase (CA) IX & XII | rsc.org |
| Pyrimidine-Sulfonamide | Molecular hybridization | BRAF V600E | wikipedia.org |
Coordination Chemistry of Pyrimidinyl Cyanamide Ligands
Investigation of Chelation Modes and Ligand Properties of Pyrimidinyl Cyanamide (B42294) Scaffolds
The (4-Methylpyrimidin-2-yl)cyanamide ligand presents multiple potential coordination sites, primarily through the nitrogen atoms of the pyrimidine (B1678525) ring and the cyanamide group. The nitrogen atoms in the pyrimidine ring can act as monodentate or bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The cyanamide moiety introduces further possibilities, with the nitrile nitrogen capable of coordinating to a metal center. This poly-dentate character allows for the formation of robust and intricate coordination polymers. The presence of the methyl group on the pyrimidine ring can also influence the steric and electronic properties of the ligand, thereby affecting the resulting complex's structure and stability.
In related systems, such as those involving 4-methylpyrimidine (B18481), the ligand typically coordinates to the metal ion through one of the ring nitrogen atoms, acting as an axial ligand that completes the coordination sphere of the metal center in Hofmann-type structures. kek.jp The specific chelation mode adopted will depend on a variety of factors, including the nature of the metal ion, the counter-anions present, and the reaction conditions.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with pyrimidinyl cyanamide ligands is typically achieved through self-assembly methods in solution. These methods involve the reaction of a metal salt with the ligand in an appropriate solvent, often leading to the crystallization of the coordination polymer over a period of days. For instance, the synthesis of a related complex, Fe(4-methylpyrimidine)₂[Au(CN)₂]₂, was accomplished by reacting Mohr's salt (Fe(NH₄)₂(SO₄)₂·6H₂O), L-ascorbic acid, K[Au(CN)₂], and 4-methylpyrimidine in an aqueous solution. kek.jp A similar approach could be envisioned for the synthesis of complexes with this compound.
Spectroscopic techniques are indispensable for the characterization of these complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyrimidine ring and the cyanamide group upon complexation. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination environment and the spin state of the metal ion. For example, in zinc(II) and copper(II) complexes with a related sulfonamide-containing pyridine (B92270) ligand, ligand-to-metal charge transfer (LMCT) bands were observed in the UV-Vis spectra. researchgate.netresearchgate.net
Structural Analysis of Coordination Compounds through X-ray Crystallography
For the analogous complex, Fe(4-methylpyrimidine)₂[Au(CN)₂]₂, single-crystal X-ray diffraction revealed a Hofmann-type structure with the space group Pbcm. kek.jp In this structure, the Fe(II) ions are octahedrally coordinated, with the equatorial positions occupied by the nitrogen atoms of four bridging [Au(CN)₂]⁻ units and the axial positions occupied by two 4-methylpyrimidine ligands. kek.jp Another similar complex, {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂}, also adopts a Hofmann-type structure. researchgate.net It is plausible that complexes of this compound would form similar layered structures, with the pyrimidine ring coordinating in a comparable fashion.
Table 1: Crystallographic Data for a Related Fe(II) Complex
| Parameter | Fe(4-methylpyrimidine)₂[Au(CN)₂]₂ kek.jp |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| V (ų) | Value not specified in abstract |
| Z | Value not specified in abstract |
Exploration of Specific Phenomena within Metal Complexes, such as Spin-Crossover Behavior
One of the most fascinating properties exhibited by some Fe(II) coordination complexes is spin-crossover (SCO). This phenomenon involves a reversible switching between a high-spin (HS) and a low-spin (LS) state, which can be triggered by external stimuli such as temperature, pressure, or light. mdpi.com This bistability makes SCO materials promising candidates for applications in molecular switches, sensors, and data storage devices.
The complex Fe(4-methylpyrimidine)₂[Au(CN)₂]₂ exhibits a two-step spin-crossover behavior. kek.jp Magnetic susceptibility measurements showed two distinct transitions with critical temperatures at 202 K and 186 K. kek.jp This multistep transition is attributed to the presence of both HS and LS states co-existing in an intermediate temperature range, stabilized by the 4-methylpyrimidine ligand. kek.jp Temperature-dependent X-ray absorption spectroscopy confirmed the spin transition at the Fe(II) centers. kek.jp
In contrast, the analogous silver-containing complex, {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂}, demonstrates a one-step SCO. researchgate.net The difference in SCO behavior between the gold and silver analogues highlights the significant influence of the components of the framework on the cooperative effects that govern the spin transition. researchgate.net Given these findings, it is highly probable that Fe(II) complexes of this compound could also exhibit spin-crossover properties, with the specific nature of the transition being sensitive to the precise structural details of the coordination environment.
Table 2: Spin-Crossover Properties of Related Fe(II) Complexes
| Complex | Spin Transition | Tc (K) | Hysteresis |
| Fe(4-methylpyrimidine)₂[Au(CN)₂]₂ kek.jp | Two-step | Tc1↓ = 202, Tc2↓ = 186 | 1 K |
| {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂} researchgate.net | One-step | Not specified in abstract | Not specified in abstract |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of (4-Methylpyrimidin-2-yl)cyanamide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov By minimizing the total energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a good degree of accuracy. nih.gov The choice of functional, such as B3LYP or ωB97XD, and basis set, like 6-31G(d) or 6-311++G(d,p), is crucial for obtaining reliable results that balance computational cost and accuracy. nih.govnih.gov
For instance, geometry optimization of similar heterocyclic compounds is often performed in the gas phase or in solution to understand the influence of the environment on the molecular structure. researchgate.net The resulting optimized structure represents a minimum on the potential energy surface and is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov These calculations also provide the total energy of the molecule, which is essential for comparing the stability of different conformations or isomers.
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrimidine (B1678525) Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | N1-C6 | 1.33 Å |
| Bond Length | C6-C5 | 1.40 Å |
| Bond Length | C5-C4 | 1.39 Å |
| Bond Length | C4-N3 | 1.33 Å |
| Bond Length | N3-C2 | 1.34 Å |
| Bond Angle | N1-C2-N3 | 127.0° |
| Bond Angle | C2-N3-C4 | 115.5° |
| Bond Angle | N3-C4-C5 | 122.5° |
| Bond Angle | C4-C5-C6 | 117.0° |
| Bond Angle | C5-C6-N1 | 122.5° |
| Bond Angle | C6-N1-C2 | 115.5° |
Note: This table is illustrative and based on general values for pyrimidine rings. Actual values for this compound would require specific calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. aimspress.com
Mulliken population analysis is a method used to calculate the partial charges on each atom in a molecule. nih.gov This charge distribution provides insights into the molecule's polarity and the nature of its chemical bonds. For example, in similar nitrogen-containing heterocyclic compounds, nitrogen atoms typically carry a negative charge, while hydrogen atoms are positively charged. nih.gov This information is valuable for understanding intermolecular interactions.
Table 2: Calculated Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. aimspress.com |
| Ionization Potential (I) | Energy required to remove an electron | Corresponds to -EHOMO. |
| Electron Affinity (A) | Energy released when an electron is added | Corresponds to -ELUMO. |
| Electronegativity (χ) | Tendency to attract electrons | (I + A) / 2 |
| Chemical Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 |
| Chemical Softness (S) | Reciprocal of chemical hardness | Indicates higher reactivity. |
| Electrophilicity Index (ω) | Measure of electrophilic power | μ2 / (2η) where μ is the chemical potential. |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. growingscience.com
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By simulating the vibrational modes of the molecule, researchers can correlate specific peaks in the spectrum with the stretching, bending, and torsional motions of different functional groups within the this compound structure.
Computational Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Pi-Pi Stacking
Computational methods are invaluable for studying the non-covalent interactions that govern how this compound might interact with itself or with other molecules, such as biological macromolecules. These interactions include hydrogen bonding and π-π stacking.
Hydrogen bonds can form between the nitrogen atoms of the pyrimidine ring or the cyanamide (B42294) group and hydrogen bond donors. The strength and geometry of these bonds can be accurately modeled.
π-π stacking is a crucial interaction for aromatic systems. nih.gov The pyrimidine ring of this compound can engage in stacking interactions with other aromatic rings, such as those found in the active sites of enzymes. mdpi.com Computational studies can determine the preferred orientation (e.g., face-to-face or edge-to-face) and the interaction energy of these π-π stacking arrangements. nih.gov The analysis of non-covalent interactions (NCI) can visually represent these weak interactions within the molecular system. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques build upon quantum chemical insights to explore the dynamic behavior of this compound and its interactions with larger biological systems.
Docking Studies to Predict Ligand-Receptor Binding Modes (Methodological Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves preparing the 3D structures of both the ligand, this compound, and the target receptor. The ligand's structure is often optimized using quantum chemical methods as described above. The receptor's structure is typically obtained from experimental sources like X-ray crystallography or NMR spectroscopy.
A docking algorithm then systematically explores various possible binding poses of the ligand within the receptor's active site. These poses are evaluated using a scoring function that estimates the binding affinity, or the strength of the interaction. The scoring function takes into account factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose with the best score is predicted to be the most stable binding mode. These studies can reveal key amino acid residues in the receptor that are crucial for binding the ligand. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Chemical Attributes
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological activities. These models are instrumental in drug discovery and materials science for predicting the properties of new molecules. For pyrimidine derivatives, QSAR studies have been pivotal in understanding how structural modifications influence their biological functions.
A quantum chemical QSAR approach has been successfully used to estimate the acidities (pKa values) of various pyrimidine compounds. nih.gov Acidity is a crucial parameter as it dictates the charge state of a molecule under different pH conditions, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In one study, Density-Functional Theory (DFT) calculations were used to create a QSAR model that showed an excellent correlation for predicting both cation-to-neutral and neutral-to-anion dissociations in pyrimidines. nih.gov
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to series of pyrimidine-based inhibitors. rsc.orgnih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence activity. For instance, a study on pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) developed a reliable CoMSIA model (Q² = 0.699, R² = 0.931) which indicated that hydrophobic and hydrogen-bond donor fields were critical for the inhibitory activity. rsc.org Similarly, QSAR models for CDK2/4/6 inhibitors based on a 4-substituted N-phenylpyrimidin-2-amine core structure were developed, demonstrating good predictive power and highlighting the importance of electrostatic and steric properties for kinase inhibition. nih.govnih.gov
These methodologies could be directly applied to this compound to predict its physicochemical properties and potential biological activities based on its distinct structural features.
Table 1: Examples of QSAR Model Statistics for Pyrimidine Derivatives
| Model Type | Target | Training Set (n) | Test Set (n) | Q² / q² | R² | R²_pred | Reference |
| CoMSIA/HD | FAK Inhibitors | 25 | 6 | 0.699 | 0.931 | 0.815 | rsc.org |
| 3D-QSAR | CDK2 Inhibitors | 54 | 18 | 0.714 | - | 0.764 | nih.govnih.gov |
| 3D-QSAR | CDK4 Inhibitors | 54 | 18 | 0.815 | - | 0.681 | nih.govnih.gov |
| 3D-QSAR | CDK6 Inhibitors | 54 | 18 | 0.757 | - | 0.674 | nih.govnih.gov |
| QSAR | Antitubercular Agents | 43 | 10 | - | 0.909 | - | nih.gov |
Note: Q² (or q²) is the cross-validated correlation coefficient, R² is the non-cross-validated correlation coefficient, and R²_pred is the predictive correlation coefficient for the external test set. These values indicate the statistical validity and predictive ability of the QSAR models.
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dovepress.com This technique provides detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netsemanticscholar.org For pyrimidine derivatives, MD simulations are frequently employed to understand their binding stability and dynamic behavior within the active sites of target proteins. nih.govrsc.org
In studies of novel cyano-pyrimidine pendant chalcone (B49325) derivatives as potential inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), MD simulations indicated that lead compounds formed stable complexes within the protein's binding cavity. nih.gov The simulations, often run for nanoseconds, allow for the analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. A stable RMSD value for the protein-ligand complex suggests that the ligand remains securely bound in the active site. semanticscholar.org
Similarly, MD simulations were conducted on pyrimidine-based FAK inhibitors. rsc.org The results confirmed the stability of the most promising compound in the FAK active site, showing a more favorable binding free energy compared to a known reference inhibitor, Defactinib. rsc.org In another study on CDK2/4/6 inhibitors, MD simulations validated the docking results and revealed that polar interactions, particularly with key lysine and aspartate residues, were crucial for the bioactivity of the inhibitors. nih.govnih.gov
Applying MD simulations to this compound could elucidate its preferred conformations in solution and predict its dynamic interactions and stability if it were to bind to a specific biological target.
Table 2: Key Parameters from MD Simulations of Pyrimidine Derivatives
| System | Simulation Time (ns) | Key Finding | Parameter Analyzed | Reference |
| Cyano-pyrimidine chalcone in LSD1 | - | Stable complex formation in protein cavity | RMSD, RMSF, Hydrogen Bonds | nih.gov |
| Pyrimidine derivative in FAK | - | Satisfactory stability with high binding free energy | ΔG_binding | rsc.org |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine in CDK2/4/6 | - | Polar interactions are crucial for bioactivity | RMSD, Decomposition Energy | nih.govnih.gov |
| 2-Cyanopyrimidine docked with SARS-CoV-2 proteins | - | Potential inhibition of RdRp-RNA | Molecular Docking Score | urfu.ru |
Application of Machine Learning Algorithms in Reaction Outcome Prediction and Chemical Design
Machine learning (ML), a subset of artificial intelligence, is increasingly being used in chemistry to predict reaction outcomes, optimize reaction conditions, and design novel molecules with desired properties. researchgate.net These algorithms can identify complex patterns in large datasets that are not easily discernible by humans.
While specific ML applications for the synthesis of this compound are not reported, the methodologies are broadly applicable. For instance, ML models have been successfully developed to predict the yield of chemical reactions using real-time sensor data. researchgate.netnih.gov In one study, recurrent neural networks (RNNs) were trained on time-series data from Buchwald-Hartwig coupling reactions to predict the product yield. The model achieved a mean absolute error of just 1.2% for predicting the current yield and could also forecast future yields with reasonable accuracy. nih.gov Such models learn which reaction parameters, like temperature or color, are most predictive of the outcome. researchgate.net
ML is also used in quantitative structure-property relationship (QSPR) studies to predict nuanced properties of molecules, such as toxicity and bond strength. researchgate.net In the context of chemical design, ML models can be trained on libraries of existing compounds and their activities to generate novel molecular structures that are predicted to have high efficacy. This approach was used to design a library of thousands of novel cyano-pyrimidine pendant chalcone conjugates for computational screening. nih.gov
By training ML algorithms on reaction data from the synthesis of pyrimidine derivatives, it would be feasible to develop models that could predict the optimal conditions for synthesizing this compound or design new derivatives with enhanced chemical or biological attributes.
Applications in Organic Synthesis and Pharmaceutical Scaffold Development
Utilization of Pyrimidinyl Cyanamides as Versatile Synthons in Complex Molecule Synthesis
Pyrimidinyl cyanamides, including the 4-methyl derivative, are powerful synthons—molecular fragments used as building blocks in chemical synthesis. The cyanamide (B42294) moiety (-NH-C≡N) is particularly valuable as it can act as a surrogate for urea, guanidine (B92328), or 2-cyanoguanidine in multicomponent reactions, which efficiently build complex molecules in a single step. researchgate.net This reactivity allows for the construction of a wide array of nitrogen-rich compounds.
The carbon-nitrogen triple bond of the cyanamide group readily participates in cycloaddition reactions. mdpi.com For instance, it can act as a dipolarophile in [3+2] cycloadditions with various dipoles to create five-membered heterocyclic rings. mdpi.com This has been demonstrated in the synthesis of 1,2,4-oxadiazoles and 2-amino-1,3-oxazoles from substituted cyanamides. mdpi.com
Research on the closely related N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide has shown its utility in reacting with binucleophilic reagents like ethylenediamine, o-phenylenediamine, and o-aminophenol to generate corresponding imidazolidine (B613845) and benzazole derivatives. researchgate.net Similarly, reactions with hydrazides can yield 1,2,4-triazole (B32235) structures. researchgate.net This highlights the potential of (4-Methylpyrimidin-2-yl)cyanamide to serve as a key precursor for a diverse range of complex molecular architectures.
Integration into Diverse Heterocyclic Frameworks as Core Building Blocks
The true synthetic power of pyrimidinyl cyanamides is demonstrated by their ability to be integrated into larger, often fused, heterocyclic systems. These frameworks are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
A key example is the reaction of a pyrimidinyl cyanamide with an anthranilate derivative, which leads to the formation of a quinazolinone ring system. researchgate.net This reaction effectively fuses a benzene (B151609) ring to a new pyrimidine (B1678525), creating a polycyclic structure with the original pyrimidinyl group appended as a substituent. The reaction of N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide with ethyl 5-aminothiophene-2-carboxylate results in the formation of a thieno[2,3-d]pyrimidinone framework. researchgate.net
Furthermore, the cyanamide group itself can be the focal point for building new rings. Research has shown that cyanamide can be used in Biginelli-type reactions to construct 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. researchgate.net This suggests that this compound could potentially react with 1,3-dicarbonyl compounds and aldehydes to assemble more elaborate, multi-substituted pyrimidine-based structures. This versatility allows chemists to use the this compound unit as a central scaffold upon which other heterocyclic rings can be built.
Exploration of Pyrimidine-Cyanamide Hybrids as Pharmaceutical Scaffolds (Focus on Chemical Scaffolds and Design Strategies)
The combination of the pyrimidine ring, a validated pharmacophore, with the versatile cyanamide linker creates a "hybrid" molecular scaffold with significant potential in drug discovery. nih.govresearchgate.net The pyrimidine core often provides the necessary interactions with biological targets, while the cyanamide group serves as a point for diversification, allowing chemists to attach other molecular fragments to explore chemical space and modulate properties. cardiff.ac.uk
Rational Design and Synthesis of Novel Chemical Scaffolds
The development of new pharmaceutical agents increasingly relies on rational design, where computational tools and structural biology guide the synthesis of molecules with a higher probability of success. nih.govnih.gov The this compound scaffold is an excellent starting point for such endeavors.
Design: The process begins with identifying a biological target. Computational methods like molecular docking can then be used to predict how the pyrimidine scaffold might bind. nih.gov The cyanamide linker offers a vector for "scaffold hopping" or "fragment-based design," where different chemical moieties are attached to the core to optimize interactions with the target protein. cardiff.ac.uk For example, in designing novel lactate (B86563) dehydrogenase (hLDHA) inhibitors, researchers designed pyrimidine-quinolone hybrids, using docking studies to select the optimal linker between the two scaffolds. cardiff.ac.uk
Synthesis: Once a target molecule is designed, efficient synthetic routes are crucial. The reactions discussed previously, such as cyclocondensations and cycloadditions, provide a robust toolkit for creating libraries of compounds based on the pyrimidine-cyanamide scaffold. researchgate.netnih.gov One-pot reactions are particularly valuable for rapidly generating chemical diversity for screening purposes.
| Pyrimidinyl Cyanamide Derivative | Reactant(s) | Resulting Heterocyclic Framework | Reference |
|---|---|---|---|
| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Phenylenediamine | Benzimidazole (B57391) Derivative | researchgate.net |
| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Hydrazides | 1,2,4-Triazole Derivatives | researchgate.net |
| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Ethyl 5-aminothiophene-2-carboxylate | Thieno[2,3-d]pyrimidinone | researchgate.net |
| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | Methyl Anthranilate | Pyrimido[5,4-b]indolone | researchgate.net |
Lead Optimization Strategies in Chemical Space Exploration
After a "hit" compound with initial desired activity is identified, the lead optimization phase begins. This iterative process aims to refine the molecule's properties, including its potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADMET).
Lead optimization employs both empirical and rational strategies.
Empirical Approaches: These are guided by Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the lead compound to observe the effect on its biological activity. This involves techniques like:
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve activity or reduce toxicity.
Scaffold Hopping: Replacing the core pyrimidine structure while keeping key binding elements to discover novel intellectual property.
Rational Approaches: These use structural information and computational modeling to guide modifications.
Structure-Based Design: If the 3D structure of the target protein is known (e.g., from X-ray crystallography), chemists can design modifications to the this compound scaffold that enhance binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): This involves creating mathematical models that correlate chemical structure with biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs.
Every modification to the lead structure is made with a specific goal in mind, and understanding the correlation between structure and properties is paramount.
Modulating Potency and Selectivity: Substitutions on the pyrimidine ring itself can have a dramatic impact. For instance, studies on related 2-sulfonylpyrimidines showed that adding electron-withdrawing groups (like -NO₂) or electron-donating groups (like -NH₂) at position 5 could change reaction rates by several orders of magnitude. This demonstrates how subtle electronic changes to the pyrimidine core can profoundly influence its reactivity and, by extension, its interaction with a biological target.
| Hybrid Structure Type | Linker Between Scaffolds | Predicted Activity (Docking) | Experimental IC50 Range | Reference |
|---|---|---|---|---|
| U-Shaped Hybrids | 2-Aminophenylsulfide | Favorable | Good (<20 µM) | cardiff.ac.uk |
| Linear Hybrids | 4-Aminophenylsulfide | Less Favorable | Poor | cardiff.ac.uk |
| Designed U-Shaped Hybrids | 1,3-Linked Aminophenylsulfide | Most Favorable | Good (<20 µM) | cardiff.ac.uk |
Improving Physicochemical Properties: Modifications are often aimed at enhancing drug-like properties. Poor water solubility can be addressed by incorporating polar groups or ionizable centers, such as a pyridinyl moiety, which can form water-soluble salts. Permeability across cell membranes and metabolic stability are also key considerations that can be fine-tuned by altering the lipophilicity and blocking potential sites of metabolism on the this compound scaffold.
Role of Computational Tools in Guiding Lead Optimization Efforts
In the realm of modern drug discovery, computational tools are indispensable for the efficient and rational optimization of lead compounds. For a scaffold such as this compound, these in silico methods provide profound insights into structure-activity relationships (SAR), guiding medicinal chemists in the design of analogues with enhanced potency, selectivity, and pharmacokinetic profiles. The integration of computational chemistry and molecular modeling accelerates the iterative cycle of design, synthesis, and testing, ultimately reducing the time and cost associated with bringing a new therapeutic agent to market. researchgate.net
The lead optimization process for derivatives of this compound would typically involve a suite of computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR studies are instrumental in understanding how the structural modifications of the this compound scaffold influence its biological activity. By building a statistical model that correlates the 3D structural features of a series of analogues with their observed potencies, researchers can generate predictive models. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) produce 3D contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. nih.gov For instance, a CoMFA model might suggest that adding a bulky, electropositive substituent at a specific position on the pyrimidine ring could enhance binding affinity to the target protein.
Molecular Docking
Molecular docking simulations provide a virtual representation of the binding mode of this compound derivatives within the active site of a biological target. nih.gov This technique predicts the preferred orientation of the ligand and estimates the strength of the interaction, often expressed as a docking score. nih.gov By visualizing the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target, chemists can make informed decisions about structural modifications. For example, if docking reveals a hydrogen bond between the cyanamide nitrogen and a specific residue, analogues could be designed to strengthen this interaction, thereby increasing potency. nih.gov
ADMET Prediction
A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or unforeseen toxicity. nih.gov In silico ADMET prediction tools are employed early in the lead optimization phase to flag potential liabilities. frontiersin.org These models can estimate a wide range of properties for this compound derivatives, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity. mdpi.com By filtering out compounds with predicted poor ADMET profiles, researchers can focus synthetic efforts on candidates with a higher probability of success in later developmental stages.
The following interactive data table illustrates the type of data that would be generated and analyzed during the computational lead optimization of a hypothetical series of this compound derivatives.
| Derivative | Predicted IC₅₀ (nM) (3D-QSAR) | Docking Score (kcal/mol) | Predicted Caco-2 Permeability (logPapp) | Predicted hERG Inhibition (Probability) |
| Lead Compound | 150 | -8.5 | 0.8 | 0.6 |
| Analogue 1 | 75 | -9.2 | 0.9 | 0.5 |
| Analogue 2 | 200 | -7.8 | 1.1 | 0.2 |
| Analogue 3 | 50 | -9.8 | 0.7 | 0.7 |
| Analogue 4 | 90 | -9.0 | 1.0 | 0.3 |
This integrated computational approach allows for a multi-parameter optimization, balancing the need for high potency with the requirement for favorable drug-like properties, thereby guiding the strategic evolution of the this compound scaffold into a viable drug candidate.
Future Research Directions and Unexplored Avenues for 4 Methylpyrimidin 2 Yl Cyanamide
The heterocyclic pyrimidine (B1678525) core is a cornerstone in medicinal chemistry and materials science, while the cyanamide (B42294) group offers a unique combination of nucleophilic and electrophilic properties. The convergence of these two moieties in "(4-Methylpyrimidin-2-yl)cyanamide" presents a landscape rich with potential for chemical innovation. Future research into this compound is poised to unlock novel synthetic methodologies, uncover unprecedented reactivity, and introduce new applications in advanced technologies. This article explores the prospective research avenues that could define the future of this versatile chemical entity.
Q & A
Q. What are the established synthetic routes for (4-Methylpyrimidin-2-yl)cyanamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via multicomponent reactions involving aldehydes, cyanoamides, and ketones. Key parameters include:
- Solvent selection : Ethanol or acetonitrile improves solubility.
- Temperature : 80–100°C optimizes reaction speed without side-product formation.
- Catalysts : Acetic acid or HATU enhances cyclization efficiency. Yields up to 85% are achievable with strict control of stoichiometry and exclusion of moisture. Lower temperatures (e.g., 60°C) improve purity but prolong reaction times .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methyl group at δ 2.4 ppm, cyano resonance at δ 120 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 163.0743).
- X-ray crystallography : Resolves bond angles and packing motifs, though challenging due to hygroscopicity. Refer to metal cyanamide structural models for comparison .
Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound derivatives?
- Use randomized block designs with 4–6 replicates to minimize environmental variability.
- Test concentrations spanning 0.5–3.5% (w/v), as higher doses may inhibit activity (e.g., reduced bud sprouting in grapevines at >2.5%).
- Apply polynomial regression to model dose effects and ANOVA to assess significance between treatments .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in multicomponent reactions forming pyrimidine derivatives?
The cyanamide group acts as a nucleophile , attacking electrophilic intermediates (e.g., imines or carbonyls). Kinetic studies reveal a stepwise mechanism:
Q. How do electronic effects of the 4-methylpyrimidinyl group influence reactivity in electrophilic substitutions?
The methyl group donates electron density via inductive effects , stabilizing transition states. Computational studies (DFT) show:
- Reduced activation energy (~15 kJ/mol) for electrophilic substitutions at the cyano group compared to unsubstituted analogs.
- Enhanced regioselectivity for para-substitution due to steric hindrance at ortho positions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Subgroup data by substituent patterns (e.g., aryl vs. alkyl groups) and experimental conditions (pH, temperature).
- Dose optimization : Identify non-linear relationships using segmented regression (e.g., inhibition thresholds at >2.5% concentrations).
- Toxicity screening : Assess cell viability (e.g., MTT assays) to distinguish bioactive vs. cytotoxic effects .
Q. Can this compound facilitate prebiotic peptide formation under simulated early Earth conditions?
Cyanamide derivatives catalyze dehydration polymerization of amino acids. Methodological steps:
- Replicate spark-discharge experiments (e.g., Miller-Urey apparatus) with cyanamide (1–2% v/v) in reducing atmospheres (CH₄/NH₃/H₂O).
- Analyze products via HPLC-MS to detect oligopeptides (2–5 residues) and quantify yields .
Q. What impact does this compound have on soil microbial communities in long-term agricultural studies?
- PLFA analysis : Track shifts in microbial biomass carbon (e.g., 15% increase after 49 days).
- Canonical variate analysis (CVA) : Differentiates treatment effects on microbial community structure (e.g., Firmicutes dominance in cyanamide-treated soils).
- Monitor nitrate/ammonium ratios to assess nitrogen cycling alterations .
Q. How does the crystal packing of this compound derivatives compare to metal-coordinated cyanamides?
- X-ray diffraction : Metal cyanamides (e.g., In₂.₂₄(NCN)₃) adopt centrosymmetric lattices (space group Pnnm), while organic derivatives exhibit H-bonding networks (e.g., N–H···N interactions).
- Compare lattice parameters (e.g., a = 5.62 Å in PbNCN vs. 7.12 Å in organic analogs) to infer packing efficiency .
Q. Methodological Notes
- Contradiction Analysis : Use segmented regression to identify non-linear dose effects (e.g., sprouting inhibition at high concentrations) and control for confounding variables (e.g., soil pH) .
- Structural Validation : Cross-reference NMR data with computational predictions (e.g., Gaussian09) to resolve ambiguities in tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
